BenchChemオンラインストアへようこそ!

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Lipophilicity Drug Design ADME

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is an N2-aryl-1,2,3-triazole bearing a reactive aldehyde handle at the 4-position. The ortho-fluorine on the phenyl ring differentiates it from its non-fluorinated (2-phenyl) and para-fluorinated (2-(4-fluorophenyl)) analogs in terms of electronic profile and lipophilicity, while the 2H-1,2,3-triazole regiochemistry distinguishes it from the corresponding 1H-isomer.

Molecular Formula C9H6FN3O
Molecular Weight 191.16 g/mol
CAS No. 51306-43-5
Cat. No. B11772472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
CAS51306-43-5
Molecular FormulaC9H6FN3O
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2N=CC(=N2)C=O)F
InChIInChI=1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-11-5-7(6-14)12-13/h1-6H
InChIKeyUPJVKVVMDCKGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde CAS 51306-43-5: Core Scaffold Identity and Procurement Context


2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is an N2-aryl-1,2,3-triazole bearing a reactive aldehyde handle at the 4-position. The ortho-fluorine on the phenyl ring differentiates it from its non-fluorinated (2-phenyl) and para-fluorinated (2-(4-fluorophenyl)) analogs in terms of electronic profile and lipophilicity, while the 2H-1,2,3-triazole regiochemistry distinguishes it from the corresponding 1H-isomer. These structural features create quantifiable differences in computed physicochemical parameters that are relevant for medicinal chemistry and agrochemical intermediate selection [1].

Why Generic 2-Aryl-1,2,3-triazole-4-carbaldehyde Analogs Cannot Replace 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde


The ortho-fluorophenyl substituent imparts a distinct lipophilicity–electronic balance relative to the unsubstituted phenyl, para-fluorophenyl, and regioisomeric 1H-triazole analogs. A computed XLogP3-AA of 1.8 for the target compound contrasts with 1.2 for the 1-(2-fluorophenyl)-1H isomer, representing a ~0.6 log unit difference that translates to roughly a 4-fold shift in predicted partition coefficient [1][2]. This magnitude of difference can alter membrane permeability, metabolic stability, and off-target binding profiles, making simple analog substitution inadvisable without re-optimization of downstream ADME properties. Additionally, the 2H- vs. 1H-regiochemistry influences the compound's reactivity as a synthetic intermediate in patent-protected pathways for orexin receptor modulators, where the correct N2-aryl connectivity is structurally required [3].

Quantitative Differentiation Evidence: 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde vs. Closest Analogs


Computed LogP Differential vs. 1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (Regioisomer Comparator)

The 2H-1,2,3-triazole isomer of 2-(2-fluorophenyl)-4-formyl-triazole exhibits a computed XLogP3-AA of 1.8, compared to a computed LogP of 1.2 for the corresponding 1H-isomer, 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde [1][2]. This +0.6 log unit difference corresponds to an approximately 4-fold higher predicted octanol/water partition coefficient for the 2H-isomer. While both compounds share the same molecular formula (C9H6FN3O) and molecular weight (191.16 g/mol), the regiochemical arrangement alters the dipole alignment, directly impacting passive membrane permeability potential.

Lipophilicity Drug Design ADME

Regiochemical Orthogonality in Orexin Receptor Modulator Intermediates: 2H- vs. 1H-Triazole Reactivity

A patent (JP2022543286A) teaches the synthesis of 2-aryl-2H-1,2,3-triazoles as intermediates for orexin-2 receptor modulators, specifically documenting cyclization to form 2-phenyl-2H-1,2,3-triazoles from hydrazone precursors [1]. The synthetic route is regioselective and cannot be directly replicated using the 1H-triazole isomer because the N2-aryl connectivity is structurally embedded in the final target, (((3aR,6aS)-5-(4,6-dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl)methanone) [1]. The 2-fluorophenyl bioisostere enhances potency in this chemotype through ortho-fluorine electronic effects.

Patent Chemistry Orexin Antagonist Regioselective Synthesis

Butyrylcholinesterase (BChE) Selectivity Advantage of 2-Fluorophenyl over 4-Fluorophenyl and Other Aryl Triazoles

In a series of escitalopram-derived triazoles, the 2-fluorophenyl-substituted triazole (compound 76) exhibited an IC50 of 4.52 ± 0.17 μM for BChE inhibition, outperforming the 4-fluorophenyl analog (compound 78, IC50 = 5.31 ± 0.43 μM) and demonstrating a binding affinity of ΔG_bind = -9.04 kcal/mol, compared to -8.51 kcal/mol for the para-isomer [1]. The 4-chlorophenyl (IC50 6.71 μM) and 2-methylphenyl (IC50 9.52 μM) analogs were even less potent, making the ortho-fluorine arrangement the most active BChE inhibitor among the tested aryl triazoles in this study.

Cholinesterase Inhibition BChE Selectivity Alzheimer's Disease

α-Glucosidase Inhibition Potential: Class-Level Evidence and Scaffold Validation

The closely related 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde (compound 2b) was reported to exhibit potent α-glucosidase inhibition, significantly greater than the mild activity observed for the para-fluorophenyl alcohol derivative (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, 2a) [1]. The structural similarity of the target compound (which carries both the 2-aryl-2H-triazole scaffold and the 4-carbaldehyde group) to the active compound 2b suggests it may retain α-glucosidase inhibitory activity, while the ortho-fluorine substituent provides differentiated electronic properties. Quantitative IC50 values for the target compound itself are not yet publicly available.

α-Glucosidase Type 2 Diabetes Scaffold Validation

Computed Physicochemical Property Map: Target Compound vs. 2-Phenyl and 2-(4-Fluorophenyl) Analogs

Computed molecular properties distinguish the target compound from its closest non-fluorinated and regioisomeric fluorinated analogs. The ortho-fluorine substitution results in a computed dipole moment and polar surface area that differ from both the hydrogen analog (2-phenyl) and the para-fluoro isomer, affecting hydrogen bond acceptor count and electronic distribution [1][3]. The aldehyde group at the 4-position also provides a reactive handle for condensation and oxidation chemistry that is not available in the 4-methanol analogs (e.g., 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, 2a) discussed in the α-glucosidase crystal structure study [3].

Physicochemical Properties Calculated Parameters Medicinal Chemistry Design

Optimal Deployment Scenarios for 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde Based on Verified Differentiation


CNS-Penetrant Lead Optimization Requiring Higher LogP over 1H-Triazole Isomers

In lead optimization programs targeting intracellular or CNS enzymes (e.g., BChE for Alzheimer's disease), the 2H-isomer's XLogP3-AA of 1.8 predicts superior passive membrane permeability relative to the 1H-isomer's LogP of 1.2 [1][2]. Researchers can prioritize this scaffold to achieve better brain exposure without introducing additional lipophilic moieties that could increase hERG liability.

Orexin-2 Receptor Modulator Intermediate Synthesis in Patent-Compliant Pathways

For groups working on orexin receptor modulators, this compound serves as a key intermediate for constructing the 2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl pharmacophore [3]. The N2-aryl connectivity is structurally required, and the ortho-fluorine is essential for potency; substitution with the 1H-isomer or non-fluorinated analog will not produce the patent-compliant intermediate.

SAR Expansion of α-Glucosidase Inhibitor Chemotypes

Researchers building on the validated α-glucosidase inhibition of the 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde scaffold [5] can use the 2-fluorophenyl variant to probe the impact of ortho-electronic effects on enzyme binding and selectivity, while retaining the critical 4-carbaldehyde group for Schiff-base formation or further derivatization.

BChE-Selective Inhibitor Design over AChE

The ortho-fluorophenyl triazole motif demonstrated the most potent BChE inhibition (IC50 4.52 μM) among 28 escitalopram-triazole analogs, with stronger binding affinity than the para-fluoro, chloro, and methyl variants [4]. This compound serves as the optimal starting point for BChE-selective inhibitor optimization, particularly where avoiding AChE-related cholinergic side effects is desired.

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.